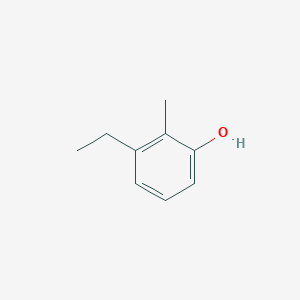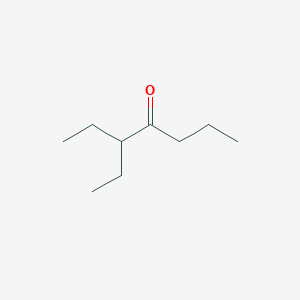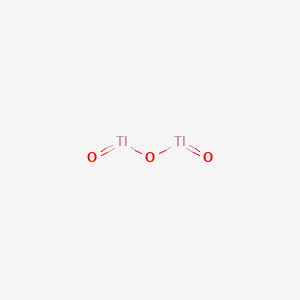
Hippurohydroxamic acid
説明
Hippurohydroxamic acid (HHA) is a hydroxamic acid derivative that has gained significant attention in recent years due to its potential applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. HHA is a potent inhibitor of metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
作用機序
Hippurohydroxamic acid inhibits the activity of MMPs and ADAMs by chelating the zinc ion at the active site of these enzymes. This prevents the enzymes from binding to their substrate and cleaving the extracellular matrix proteins. Hippurohydroxamic acid has been shown to be a more potent inhibitor of MMPs than other hydroxamic acid derivatives, such as batimastat and marimastat.
生化学的および生理学的効果
Hippurohydroxamic acid has been shown to have anti-tumor activity in vitro and in vivo, as well as anti-inflammatory and neuroprotective effects. Hippurohydroxamic acid has been shown to reduce the invasion and migration of cancer cells by inhibiting the activity of MMPs and ADAMs. Hippurohydroxamic acid has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In animal models of neurodegenerative diseases, Hippurohydroxamic acid has been shown to reduce neuronal damage and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of Hippurohydroxamic acid is its high potency and specificity for MMPs and ADAMs. This makes it a valuable tool for studying the role of these enzymes in various biological processes. Hippurohydroxamic acid is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the main limitations of Hippurohydroxamic acid is its instability in aqueous solutions, which can lead to degradation and loss of activity over time. Hippurohydroxamic acid also has limited solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on Hippurohydroxamic acid. One area of interest is the development of Hippurohydroxamic acid-based drugs for the treatment of cancer and neurodegenerative diseases. Hippurohydroxamic acid has also been investigated for its potential use in tissue engineering and regenerative medicine, as MMPs and ADAMs play a crucial role in tissue remodeling and repair. Another area of interest is the development of more stable and water-soluble derivatives of Hippurohydroxamic acid, which could improve its efficacy and usability in experimental settings. Finally, further research is needed to elucidate the precise mechanisms of action of Hippurohydroxamic acid and its potential interactions with other biological molecules.
合成法
Hippurohydroxamic acid can be synthesized through a simple three-step process involving the reaction of hippuric acid with hydroxylamine hydrochloride, followed by the oxidation of the intermediate product with sodium hypochlorite, and finally the hydrolysis of the resulting N-hydroxyhippuric acid. The purity and yield of the synthesized Hippurohydroxamic acid can be improved through recrystallization and chromatographic purification.
科学的研究の応用
Hippurohydroxamic acid has been extensively studied for its potential applications in cancer research, as metalloproteinases play a crucial role in tumor invasion and metastasis. Hippurohydroxamic acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAM) family of enzymes, which are involved in the degradation of extracellular matrix proteins. Hippurohydroxamic acid has also been investigated for its potential use in the treatment of neurodegenerative diseases, as MMPs and ADAMs have been implicated in the pathogenesis of Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[2-(hydroxyamino)-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8(11-14)6-10-9(13)7-4-2-1-3-5-7/h1-5,14H,6H2,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFKHRKLNSAEBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164425 | |
| Record name | Hippurohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hippurohydroxamic acid | |
CAS RN |
1499-54-3 | |
| Record name | N-[2-(Hydroxyamino)-2-oxoethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hippurohydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hippurohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



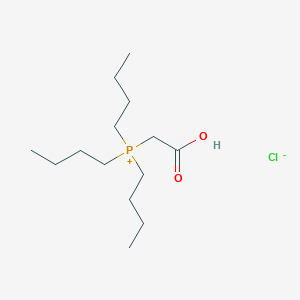


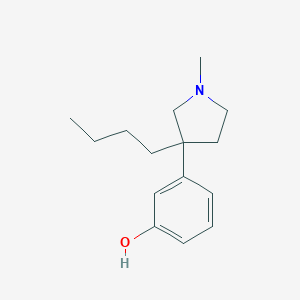

![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)



